1-(2,6-Dichlorobenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorobenzenesulfonyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 2,6-dichlorobenzenesulfonyl group attached to the azepane ring
Mechanism of Action
Target of Action
For instance, some are known to inhibit enzymes involved in DNA damage repair processes .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its target through the formation of sigma bonds, similar to other compounds with a pyrrolidine ring .
Biochemical Pathways
Compounds with similar structures have been reported to participate in electrophilic aromatic substitution reactions .
Result of Action
Similar compounds have been reported to have various biological activities, including inhibitory effects on certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzenesulfonyl)azepane typically involves the reaction of azepane with 2,6-dichlorobenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorobenzenesulfonyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The azepane ring can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Products: Various substituted azepanes depending on the nucleophile used.
Oxidation Products: N-oxides of azepane.
Reduction Products: Amines.
Hydrolysis Products: Sulfonic acids.
Scientific Research Applications
1-(2,6-Dichlorobenzenesulfonyl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2,5-Dichlorobenzenesulfonyl chloride
- 2,4-Dichlorobenzenesulfonyl chloride
- Pentafluorobenzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Comparison: 1-(2,6-Dichlorobenzenesulfonyl)azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other sulfonyl chlorides. The dichloro substitution pattern on the benzene ring also influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-6-5-7-11(14)12(10)18(16,17)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLMCILHJMOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.